N-allyl-3-(2-chlorophenyl)acrylamide
Description
N-Allyl-3-(2-chlorophenyl)acrylamide is a synthetic acrylamide derivative characterized by an allyl group attached to the nitrogen atom and a 2-chlorophenyl substituent on the α-carbon of the acrylamide backbone. The compound’s structure combines the reactivity of the acrylamide moiety with the steric and electronic effects of the 2-chlorophenyl group, making it a candidate for applications in polymer chemistry, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C12H12ClNO |
|---|---|
Molecular Weight |
221.68g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C12H12ClNO/c1-2-9-14-12(15)8-7-10-5-3-4-6-11(10)13/h2-8H,1,9H2,(H,14,15)/b8-7+ |
InChI Key |
IFPKVUPODZVOHX-BQYQJAHWSA-N |
SMILES |
C=CCNC(=O)C=CC1=CC=CC=C1Cl |
Isomeric SMILES |
C=CCNC(=O)/C=C/C1=CC=CC=C1Cl |
Canonical SMILES |
C=CCNC(=O)C=CC1=CC=CC=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Acrylamide Derivatives
Key Observations :
- N-Allyl vs. N-Benzyl: Allyl groups may improve solubility in non-polar solvents compared to bulkier benzyl substituents, as seen in (E)-N-benzyl-3-(2-Cl-Ph)acrylamide .
- Polar Functional Groups: Hydroxyl or methoxy groups (e.g., in ) increase polarity and biological activity, whereas cyano groups () enhance reactivity in polymerization .
Key Observations :
- Reaction Efficiency : Allylamine-based syntheses (e.g., ) typically yield 67–81% products under reflux conditions, while palladium-catalyzed methods () offer moderate yields (55%) .
- Purification Challenges: Halogenated acrylamides often require recrystallization or chromatography due to byproduct formation, as noted in 2-cyano-N-(2,4-diCl-Ph) derivatives .
Physicochemical and Spectroscopic Properties
Table 3: Spectral Data Comparison
Key Observations :
- NMR Signatures : Allyl protons (δ 3.5–4.5) and aromatic protons (δ 6.6–8.3) are consistent across analogs .
- Mass Spectrometry : Halogenated derivatives show prominent [M+H]+ peaks, while hydroxylated analogs exhibit [M-1]- ions due to deprotonation .
- Collision Cross-Section : N-Allyl derivatives (e.g., ) predict CCS values of 177–188 Ų, useful for chromatographic characterization .
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